molecular formula C5H4ClN3O3 B1588037 2-Chloro-4-methoxy-5-nitropyrimidine CAS No. 282102-07-2

2-Chloro-4-methoxy-5-nitropyrimidine

Cat. No. B1588037
M. Wt: 189.56 g/mol
InChI Key: JMFJZBKFBHAICF-UHFFFAOYSA-N
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Description

“2-Chloro-4-methoxy-5-nitropyrimidine” is a chemical compound with the molecular formula C5H4ClN3O3 . It has a molecular weight of 189.56 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-methoxy-5-nitropyrimidine” is 1S/C5H4ClN3O3/c1-12-4-3 (9 (10)11)2-7-5 (6)8-4/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Chloro-4-methoxy-5-nitropyrimidine” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Chloro-4-methoxy-5-nitropyrimidine has been utilized in the synthesis of various compounds. For example, a study synthesized 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and analyzed its structure using X-ray, IR, NMR, and UV–vis absorption and fluorescence spectroscopy. This compound crystallizes with two independent molecules and shows specific hydrogen bonding and π⋯π stacking interactions (Jukić et al., 2010).

Reactivity and Transformation

  • The reactivity of 4-methoxy-5-nitropyrimidine has been explored in its transformation into other compounds. A study reported its reaction with ethanolic hydrazine hydrate to yield 4-hydrazino-5-nitropyrimidine, which is further transformed into 3-amino-4-nitropyrazole. This mechanism is unusual in the transformations of pyrimidines into pyrazoles, indicating the compound's unique reactivity (Biffin et al., 1968).

Intermediate in Synthesis

  • As an intermediate in the synthesis of nitropyrimidines, 2-amino-4,6-dichloro-5-nitropyrimidine is required for preparing inactivators of the DNA repairing protein MGMT. An attempt to synthesize this compound resulted in 2-amino-4,5,6-trichloropyrimidine, highlighting the compound's role as an important intermediate in chemical syntheses (Lopez et al., 2009).

Potential Antitumor Agents

  • A series of 2,4,6-trisubstituted-5-nitropyrimidines, including variations of 2-Chloro-4-methoxy-5-nitropyrimidine, have been prepared and evaluated for their antiproliferative activity in vitro. These compounds, particularly 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine, demonstrated significant inhibitory effects on cell proliferation, indicating potential applications as antitumor agents (Thompson et al., 1997).

Safety And Hazards

The safety information for “2-Chloro-4-methoxy-5-nitropyrimidine” includes several hazard statements: H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-4-methoxy-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c1-12-4-3(9(10)11)2-7-5(6)8-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFJZBKFBHAICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396626
Record name 2-chloro-4-methoxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-5-nitropyrimidine

CAS RN

282102-07-2
Record name 2-chloro-4-methoxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-5-nitropyrimidine (10 g, 51.55 mmol) in methanol (150 ml) at −10° C. a solution of potassium methanolate (3.62 g, 51.55 mmol) in methanol (150 ml) was added over a period of 10 minutes. The mixture was allowed to warm to 0° C. and the solvent was evaporated under reduced pressure at 30° C. The residue was purified by silica gel chromatography with n-heptane/ethyl acetate (3:1) as eluent affording 3.7 g (37.9%) of the title compound. 1.34 g (13.7%) 4-chloro-2-methoxy-5-nitropyrimidine was obtained as a side product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
37.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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